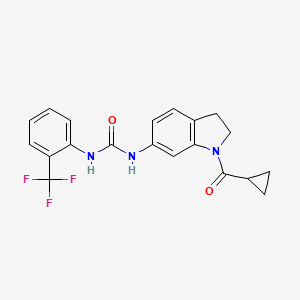

1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

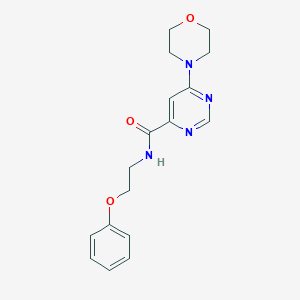

Description

1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea, also known as CPI-455, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed into a new cancer therapy.

Scientific Research Applications

Pharmacological Applications

- Soluble Epoxide Hydrolase Inhibition : A study demonstrated the synthesis of 1,3-disubstituted ureas with improved pharmacokinetic parameters and significant efficacy in reducing hyperalgesia in an inflammatory pain model, indicating potential therapeutic applications for inflammatory and pain-related conditions (T. Rose et al., 2010).

- Anti-CML Activity : Novel urea derivatives were synthesized, showing potent activity against chronic myeloid leukemia (CML) with minimal cellular toxicity, suggesting a promising avenue for cancer treatment (Weiwei Li et al., 2019).

- EGFR Inhibition : A novel diarylurea EGFR inhibitor (ZCJ14) was quantitatively analyzed, displaying significant anticancer effects. This study highlights the potential for diarylurea compounds in cancer therapy (Sai-jie Zuo et al., 2020).

Chemical and Material Science Applications

- Corrosion Inhibition : 1,3,5-triazinyl urea derivatives were investigated for their efficiency as corrosion inhibitors for mild steel in acidic conditions, demonstrating the compounds' utility in protecting metals against corrosion (B. Mistry et al., 2011).

- Supramolecular Gelators : Research into quinoline urea derivatives explored their ability to gel mixed solvents when mixed with silver nitrate, underscoring their potential in the creation of novel materials with specific physical properties (D. Braga et al., 2013).

Synthesis and Molecular Design

- Intramolecular Cyclization : A study detailed the Ag-catalyzed intramolecular vicinal diamination of alkynes with isocyanates for synthesizing indole-cyclic urea fused derivatives, illustrating a novel approach to complex molecular architectures (M. Rajesh et al., 2017).

properties

IUPAC Name |

1-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O2/c21-20(22,23)15-3-1-2-4-16(15)25-19(28)24-14-8-7-12-9-10-26(17(12)11-14)18(27)13-5-6-13/h1-4,7-8,11,13H,5-6,9-10H2,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYZTGOKOKASGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2626398.png)

![3-methoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2626399.png)

![N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2626400.png)

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2626401.png)

![[2-(2-Furyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2626404.png)

![2-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2626414.png)

![[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2626417.png)

![(4-Morpholin-4-ylsulfonylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2626418.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2626419.png)